

An In-depth Technical Guide to the Solubility of Formosulfathiazole

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Compound of Interest

Compound Name: **Formosulfathiazole**

Cat. No.: **B576889**

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This technical guide provides a comprehensive overview of the solubility of **formosulfathiazole**. Due to the limited available quantitative data on **formosulfathiazole**, this guide also incorporates data on the closely related parent compound, sulfathiazole, to provide a broader understanding of the solubility characteristics of this class of sulfonamides.

Introduction to Formosulfathiazole and its Solubility Challenges

Formosulfathiazole is a veterinary antibacterial agent derived from the condensation of sulfathiazole and formaldehyde.^[1] Its therapeutic action is based on the inhibition of dihydrofolic acid synthesis and the release of formaldehyde, which acts as a topical disinfectant.^[1] A significant challenge in the study and formulation of **formosulfathiazole** is its exceptionally low solubility. Literature indicates that **formosulfathiazole** is insoluble in most common solvents, with dimethylsulfoxide (DMSO) being a notable exception.^[1] Furthermore, the compound exhibits instability, with decomposition observed upon moderate heating or even after short-term storage at room temperature in DMSO.^[1] This inherent insolubility and instability present considerable hurdles for its formulation and delivery.

Solubility Data

Given the scarcity of specific quantitative solubility data for **formosulfathiazole**, the following table summarizes the solubility of its parent compound, sulfathiazole, in various solvents. This data provides valuable insights into the expected solubility behavior of sulfonamides with similar structures.

Table 1: Solubility of Sulfathiazole in Various Solvents

Solvent	Temperature (°C)	Solubility
Water	25	373 mg/L[2]
Water (pH 6.03)	26	600 mg/L (60 mg/100 mL)[2][3]
Ethanol	25	4.13 mg/mL[4]
Ethanol	26	5250 mg/L (525 mg/100 mL)[2][3]
Acetone	25	~12.39 mg/mL (three times higher than in ethanol)[4]
Ethanol/Water (9:1 v/v)	25	9.78 mg/mL[4]
Chloroform	-	Practically insoluble[2][3]
Ether	-	Practically insoluble[2][3]
Dilute Mineral Acids	-	Soluble[2][5]
KOH and NaOH Solutions	-	Soluble[2][3]
Ammonia Water	-	Soluble[2][3]

Note: The solubility of sulfathiazole is pH-dependent, with increased solubility in alkaline conditions due to the ionization of the sulfonamide group.[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like **formosulfathiazole**, adapted from standard laboratory practices such as the shake-flask method.

Objective: To determine the equilibrium solubility of a test compound in a specific solvent at a controlled temperature.

Materials:

- Test compound (e.g., **Formosulfathiazole**)
- Selected solvent(s)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath
- Centrifuge
- Syringe filters (e.g., 0.45 µm)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

Procedure:

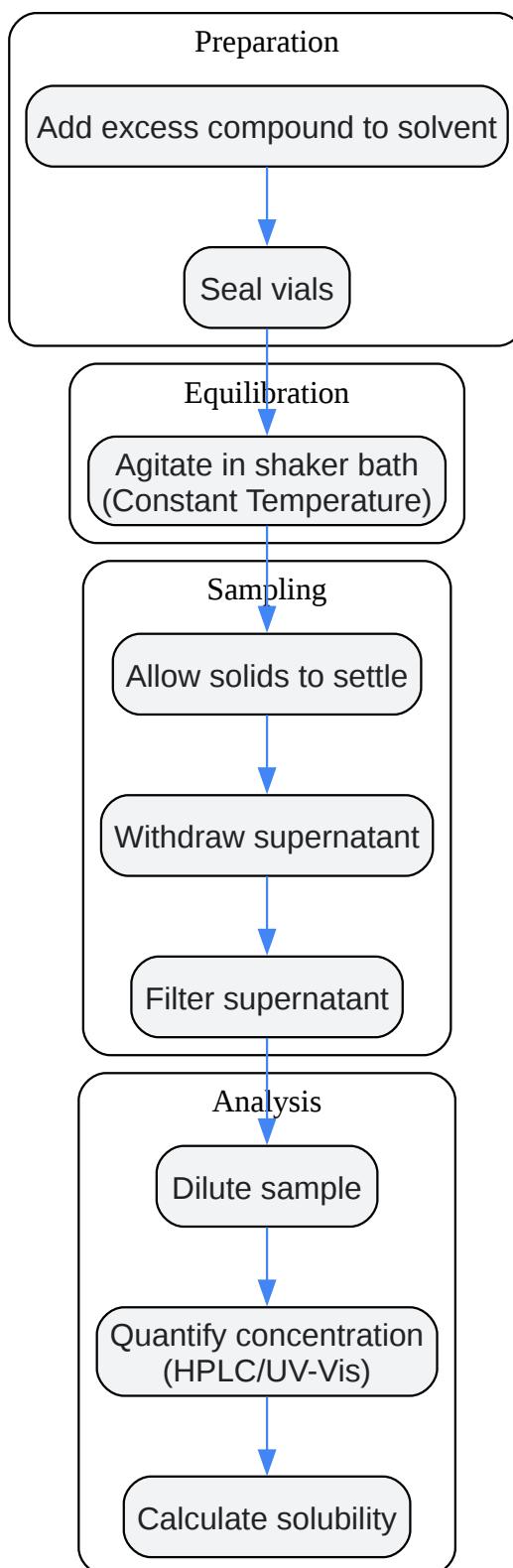
- Preparation of Supersaturated Solutions:
 - Add an excess amount of the test compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.
- Equilibration:
 - Securely cap the vials and place them in a constant temperature shaker bath.
 - Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined through

preliminary experiments to ensure the concentration of the dissolved solute remains constant over time.

- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
- Sample Analysis:
 - Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
 - Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Data Analysis:
 - Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account any dilution factors.
 - Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

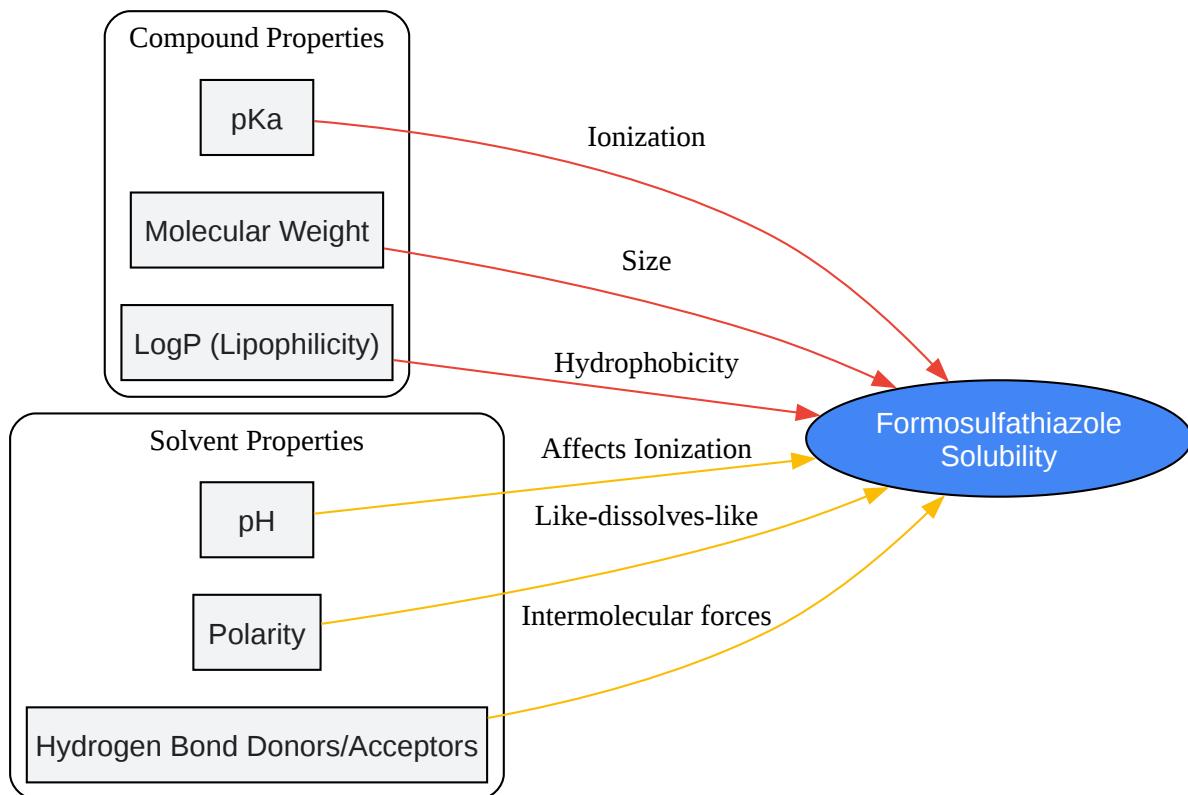
Diagram 1: Experimental Workflow for Solubility Determination



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Caption: Experimental workflow for determining equilibrium solubility.

Diagram 2: Factors Influencing Sulfonamide Solubility

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Caption: Logical relationship of factors affecting solubility.

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